![molecular formula C9H12O3 B2424416 (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 2550997-64-1](/img/structure/B2424416.png)
(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid
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Overview
Description
“(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid” is a chemical compound. It’s related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds related to “(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Odor Detection and Interaction with Other Compounds
The study by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids, including their interaction with other odorants. This research is significant in understanding the olfactory properties and potential applications of carboxylic acids in fragrance industries or food science. The findings revealed that the detection probabilities for mixtures vary with the similarity in carbon-chain length and the interaction with other unrelated compounds (Miyazawa et al., 2009).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) reviewed the inhibition effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The research is crucial for industrial applications where carboxylic acids are used as precursors for various chemicals. Understanding the inhibition mechanisms can help in engineering more robust microbial strains for industrial purposes (Jarboe et al., 2013).
Antioxidant, Microbiological, and Cytotoxic Activity
Godlewska-Żyłkiewicz et al. (2020) conducted a review to compare the structural differences of selected carboxylic acids and their effect on antioxidant, antimicrobial, and cytotoxic activity. This research is pivotal for pharmaceutical and medical applications, where understanding the bioactivity of compounds is essential for drug design and therapeutic use (Godlewska-Żyłkiewicz et al., 2020).
Human Metabolism and Excretion Kinetics
Stoeckelhuber et al. (2017) examined the human metabolism and excretion kinetics of 7-hydroxycitronellal, a compound structurally similar to the subject carboxylic acid. The study provided insights into the metabolic pathways and potential biomarkers for exposure, which are valuable for safety assessments and understanding the biological impact of exposure to such compounds (Stoeckelhuber et al., 2017).
Future Directions
properties
IUPAC Name |
(1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h4-6,8,10H,1-3H2,(H,11,12)/t5-,6+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFQAZXRVMAHF-GKROBHDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
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